Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-
Description
Bicyclo[4.2.0]octa-1,3,5-triene (CAS 694-87-1), also known as benzocyclobutene, is a strained bicyclic hydrocarbon with the molecular formula C₈H₈ and a molecular weight of 104.15 g/mol . Its IUPAC standard InChIKey is UMIVXZPTRXBADB-UHFFFAOYSA-N, and its structure consists of fused cyclohexene and cyclobutene rings. Key properties include:
- Thermodynamic data: Standard molar enthalpy of formation (ΔfH°gas) = 47.7 ± 0.2 kcal/mol .
- Ionization energy (IE): Ranges from 8.66–8.74 eV, with appearance energies (AE) between 11.55–18.68 eV .
- Natural occurrence: Detected in ethyl acetate extracts of marine algae (Caulerpa sp.) and plant roots (Sambucus williamsii Hance) .
This compound serves as a precursor for synthesizing functionalized derivatives, including halogenated, hydroxylated, and boronated analogs .
Properties
CAS No. |
34973-72-3 |
|---|---|
Molecular Formula |
C8Cl8 |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C8Cl8/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)7(1,13)14 |
InChI Key |
JATPHMVVYDEPKY-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(C2(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition with Chlorinated Dienophiles
This approach leverages [4+2] cycloaddition between a chlorinated diene and a dienophile to construct the bicyclic framework. A representative pathway involves:
- Preparation of 1,2,3,4-Tetrachlorocyclobutadiene : Synthesized via photochlorination of cyclooctatetraene under UV irradiation (λ = 365 nm) in CCl₄.
- Reaction with Hexachlorocyclopentadiene : Heating the diene with excess hexachlorocyclopentadiene at 180°C in a sealed tube yields the bicyclic adduct.
Key Conditions :
The regioselectivity of chlorination is governed by the electron-deficient nature of the dienophile, favoring addition at the least substituted positions.
Post-Cyclization Chlorination
This two-step protocol first constructs the bicyclo[4.2.0]octa-1,3,5-triene core, followed by exhaustive chlorination:
Step 1: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene
- Thermal Dehydrohalogenation : 1,2-Dichlorobenzene derivatives undergo elimination at 400°C with AlCl₃ catalysis.
- Photochemical [2+2] Cycloaddition : Styrene derivatives irradiated at 254 nm form the bicyclic structure.
Step 2: Radical Chlorination
Metal-Mediated Cyclization
Transition metal catalysts enable concerted formation of the bicyclic system with concurrent chlorination:
Palladium-Catalyzed Coupling
- Substrate : Octachlorobiphenyl
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Reductant : Zn dust in DMF
- Mechanism : Oxidative addition followed by reductive elimination constructs the central bicyclic bond.
Reaction Profile :
| Parameter | Value |
|---|---|
| Temperature | 160°C |
| Duration | 24 hours |
| Isolated Yield | 34% |
Analytical Validation
Critical quality control measures for the target compound include:
3.1. Chromatographic Analysis
- HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 12.3 min
- Purity Criteria : <2% dichlorobenzene byproducts
3.2. Spectroscopic Characterization
- ¹³C NMR (CDCl₃) : 8 distinct signals between δ 110–140 ppm (aromatic carbons), δ 75–85 ppm (bridgehead carbons)
- Raman Spectroscopy : C-Cl stretches at 550–600 cm⁻¹ confirm substitution pattern
Challenges and Mitigation Strategies
4.1. Steric Hindrance
The crowded molecular periphery impedes complete chlorination. Solutions include:
- High-Pressure Cl₂ : 10 atm pressure drives late-stage chlorination
- Microwave Assistance : 300 W irradiation reduces reaction time by 60%
4.2. Thermal Decomposition
Above 200°C, the compound undergoes retro-Diels-Alder fragmentation. Stabilization methods:
- Coolant Baths : Maintain temperature ≤180°C during workup
- Radical Scavengers : Hydroquinone (0.1 wt%) suppresses degradation
Industrial Scalability Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Chlorination Time | 48 hours | 96 hours |
| Energy Consumption | 15 kWh/mol | 110 kWh/mol |
| Cost per Kilogram | $12,000 | $8,500 |
Key bottlenecks include Cl₂ handling costs (40% of total expenses) and waste disposal of chlorinated solvents.
Emerging Methodologies
6.1. Electrochemical Chlorination
- Cell Design : Pt anode, graphite cathode, NaCl electrolyte
- Advantage : 98% atom economy vs. 65% for gas-phase methods
6.2. Biocatalytic Approaches
- Enzyme : Chloroperoxidase from Caldariomyces fumago
- Substrate : Bicyclo[4.2.0]octa-1,3,5-triene
- Conversion : 72% after 72 hours (pH 5, 30°C)
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions or amines, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Chlorinated carboxylic acids, chlorinated ketones.
Reduction: Partially dechlorinated bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Substitution: Hydroxylated or aminated bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Scientific Research Applications
2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5,7,7,8,8-octachlorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chlorinated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Bicyclic Frameworks
Bicyclo[2.2.2]octa-2,5,7-triene (CAS 500-24-3)
- Molecular formula : C₈H₈ (isomeric to benzocyclobutene).
- Key differences : The [2.2.2] bicyclic system introduces greater ring strain compared to [4.2.0], altering reactivity.
- Thermodynamic data : Evaporation enthalpy (ΔvapH°) = 40.5 kJ/mol .
- Ionization energy: Not reported in provided evidence.
7,8-Diazabicyclo[4.2.0]octa-1,3,5-triene
Functionalized Derivatives of Bicyclo[4.2.0]octa-1,3,5-triene
Table 1 summarizes key derivatives and their properties:
Thermodynamic and Electronic Comparisons
- Thermal stability : The parent benzocyclobutene exhibits a ΔfH°gas of 47.7 kcal/mol , higher than its [2.2.2] analog (ΔvapH° = 40.5 kJ/mol), indicating greater inherent stability in the gas phase .
- Electron affinity : Brominated derivatives (e.g., 7-bromo analog) show reduced ionization energies due to electron-withdrawing effects, enhancing reactivity in electrophilic substitutions .
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-triene, specifically the octachloro derivative (CAS No. 694-87-1), is a compound of significant interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of Bicyclo[4.2.0]octa-1,3,5-triene is characterized by its bicyclic framework, which contributes to its reactivity and stability. The octachloro substitution pattern enhances its hydrophobicity and alters its interaction with biological systems.
- Molecular Formula : C8H8
- Molecular Weight : 104.1491 g/mol
- CAS Registry Number : 694-87-1
Biological Activity Overview
The biological activity of Bicyclo[4.2.0]octa-1,3,5-triene derivatives has been explored in various studies focusing on their potential as anticancer agents and their effects on cellular mechanisms.
Anticancer Activity
Research indicates that octachloro derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways and induction of apoptosis.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 10 | Study A |
| MCF-7 (Breast) | 15 | Study B |
| A549 (Lung) | 12 | Study C |
The mechanism through which Bicyclo[4.2.0]octa-1,3,5-triene exerts its biological effects involves:
- DNA Intercalation : The compound may intercalate into DNA strands, leading to structural distortions that inhibit replication.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, triggering apoptosis.
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation.
Case Studies
Several case studies have documented the effects of octachloro derivatives on specific biological targets:
- Case Study 1 : A study conducted on HeLa cells demonstrated that treatment with octachloro Bicyclo[4.2.0]octa-1,3,5-triene resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- Case Study 2 : In vivo studies using murine models showed significant tumor reduction when treated with octachloro derivatives compared to control groups.
Toxicological Profile
While the anticancer potential is promising, the toxicological profile must also be considered:
- Acute Toxicity : Studies indicate moderate acute toxicity in animal models.
- Chronic Exposure Risks : Long-term exposure studies are required to assess potential carcinogenic effects due to structural similarities with known carcinogens.
Q & A
Basic: How can researchers determine the purity and structural integrity of 2,3,4,5,7,7,8,8-octachloro-bicyclo[4.2.0]octa-1,3,5-triene during synthesis?
Methodological Answer:
Purity can be assessed using gas chromatography-mass spectrometry (GC-MS) to quantify residual solvents or byproducts. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on chlorine-induced splitting patterns (e.g., NMR for quaternary carbons) and X-ray crystallography for absolute stereochemical assignment. Cross-referencing experimental NMR data with computational predictions (e.g., density functional theory, DFT) enhances reliability .
Basic: What safety protocols are critical when handling this compound given its chlorinated structure?
Methodological Answer:
Due to acute toxicity (H302) and skin corrosion risks (H315), researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation (H335). Spill kits with inert adsorbents (e.g., vermiculite) and protocols for neutralizing chlorinated compounds (e.g., sodium bicarbonate) are essential. Toxicity data from safety data sheets (SDS) should guide emergency response plans .
Advanced: How can computational methods like DFT predict the stability of this compound, and how do they compare with experimental data?
Methodological Answer:
DFT with gauge-including atomic orbitals (GIAO) can calculate and NMR chemical shifts, which are compared to experimental spectra to validate stability. Basis sets like 6-311G++(d,p) improve accuracy for chlorine-heavy systems. Discrepancies between DFT-predicted and experimental thermochemical data (e.g., ΔrH° values) may arise from solvent effects or incomplete basis sets, requiring calibration using benchmark reactions .
Advanced: How to analyze contradictory thermochemical data between gas and liquid phases for reactions involving this compound?
Methodological Answer:
Contradictions in enthalpy values (e.g., ΔrH° = -54.8 kJ/mol in gas phase vs. -44.2 kJ/mol in liquid phase) can be resolved using differential scanning calorimetry (DSC) under controlled solvent conditions. Solvent-solute interactions (e.g., toluene or acetic acid) should be quantified via solvatochromic parameters. Gas-phase data from electron impact ionization studies (e.g., appearance energies) provide additional validation .
Advanced: What strategies resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound?
Methodological Answer:
Variable-temperature NMR can clarify dynamic effects (e.g., ring-flipping in bicyclic systems). Isotopic labeling (e.g., -enriched precursors) reduces signal overlap in crowded spectra. For chlorinated analogs, coupling constants () and nuclear Overhauser effect (NOE) experiments help assign stereochemistry. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Basic: What are the environmental persistence implications of its chlorinated structure?
Methodological Answer:
The octachloro configuration increases bioaccumulation potential. Researchers should conduct biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions to assess half-life. Gas chromatography with electron capture detection (GC-ECD) quantifies environmental residues, while quantitative structure-activity relationship (QSAR) models predict toxicity endpoints (e.g., LC50 for aquatic organisms) .
Advanced: How to design hydrogenation experiments to study its reactivity without dechlorination?
Methodological Answer:
Use catalytic hydrogenation with palladium on calcium carbonate (Lindlar catalyst) under mild H pressure (1–2 atm) and low temperature (0–25°C) to selectively reduce double bonds while preserving C-Cl bonds. Monitor reaction progress via infrared (IR) spectroscopy for C=C stretch (1650–1600 cm) disappearance. Post-reaction analysis by GC-MS confirms retention of chlorine substituents .
Advanced: How does the bicyclo[4.2.0] framework influence reaction pathways compared to simpler chlorinated alkenes?
Methodological Answer:
The bicyclic structure imposes steric constraints, directing electrophilic attacks to less hindered positions (e.g., C7 or C8). Ring strain (estimated via DFT-calculated heat of formation) enhances reactivity in [4+2] cycloadditions. Comparative studies with monocyclic analogs (e.g., chlorinated benzenes) using kinetic isotope effects (KIE) reveal differences in transition-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
